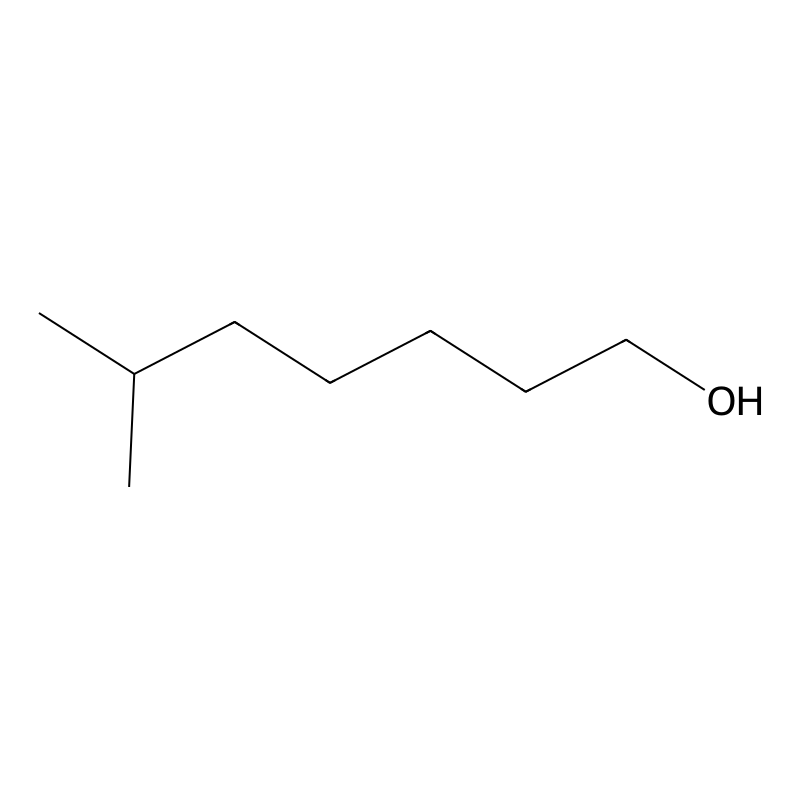

6-Methyl-1-heptanol

C7H15CH2OH

C8H18O

CH3(CH2)3CH(CH2CH3)CH2OH

C8H18O

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C7H15CH2OH

C8H18O

CH3(CH2)3CH(CH2CH3)CH2OH

C8H18O

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.00 M

Soluble in ethanol, ether

In water, 640 mg/L at 25 °C

Solubility in water: none

Solubility in water, g/100ml at 20 °C: 0.11 (poor)

Insoluble

Synonyms

Canonical SMILES

6-Methyl-1-heptanol is a branched-chain primary alcohol characterized by an eight-carbon backbone with a terminal isopropyl motif [1]. Commercially, it serves as a structural precursor for specialty acrylates, plasticizers, and surfactants. Unlike alpha-branched alternatives such as 2-ethyl-1-hexanol, its primary hydroxyl group is sterically unhindered, allowing for rapid reaction kinetics during esterification [2]. Simultaneously, the distal methyl branch disrupts crystalline packing, imparting lower-temperature fluidity to its derivatives compared to linear analogs like 1-octanol[1]. This combination of high processability and specific thermophysical behavior makes it a targeted raw material for medical-grade pressure-sensitive adhesives, cold-weather lubricants, and biochemical applications such as pheromone synthesis [2].

Substituting 6-methyl-1-heptanol with generic "isooctyl alcohol" mixtures or the industry-standard 2-ethyl-1-hexanol alters both manufacturing kinetics and downstream material performance [1]. 2-Ethyl-1-hexanol possesses an ethyl branch at the 2-position, creating severe steric hindrance that slows down esterification rates and requires harsher reaction conditions, which can degrade sensitive formulations [1]. Conversely, substituting with the linear 1-octanol restores reactivity but sacrifices the low-temperature flexibility provided by the branched structure [2]. In highly regulated applications, such as medical adhesives requiring ISO 10993-5 compliance, or in precise biochemical assays involving α2u-globulin pheromone binding, the exact structural geometry of 6-methyl-1-heptanol is required; generic analogs either fail cytotoxicity screens or fail to induce the required biological response [3].

References

- [1] Dorough, G.L., et al. "Structure-property relationships in some isomeric octanols." Journal of the American Chemical Society, vol. 63, no. 11, 1941.

- [2] "1-Heptanol, 6-methyl-." NIST Chemistry WebBook, SRD 69, National Institute of Standards and Technology.

- [3] 3M Innovative Properties Co. "Curable compositions useful for obtaining non-sensitizing cured products." U.S. Patent Application US20220411561A1, published Dec 29, 2022.

Esterification Kinetics: Overcoming Steric Hindrance in Acrylate Synthesis

In the synthesis of specialty acrylates and plasticizers, the position of the alkyl branch dictates manufacturing throughput. 6-Methyl-1-heptanol features a distal branch (omega-1 position), leaving the primary hydroxyl group sterically accessible [1]. Consequently, its esterification kinetics closely mirror those of linear primary alcohols, exhibiting a relative rate constant near 1.0 (Taft steric parameter Es ≈ 0). In contrast, the industry-standard branched substitute, 2-ethyl-1-hexanol, suffers from severe alpha-branching steric hindrance, resulting in an Es of approximately -1.3 and a >10-fold reduction in esterification rates under identical acid-catalyzed conditions[2]. This kinetic advantage allows for milder reaction temperatures and shorter batch times.

| Evidence Dimension | Relative esterification rate and steric hindrance |

| Target Compound Data | 6-Methyl-1-heptanol (k_rel ≈ 1.0, unhindered primary OH) |

| Comparator Or Baseline | 2-Ethyl-1-hexanol (k_rel < 0.1, severely hindered alpha-branched OH) |

| Quantified Difference | >10-fold faster esterification rate for the target compound. |

| Conditions | Acid-catalyzed esterification (e.g., with acrylic or methacrylic acid). |

Enables higher manufacturing throughput and milder reaction conditions for industrial buyers producing specialty esters and acrylates.

Medical Adhesive Biocompatibility: ISO 10993-5 Cytotoxicity Compliance

The selection of the acrylate monomer is critical for skin-contact medical devices. Formulations utilizing 6-methyl-1-heptanol acrylate have been specifically developed to produce non-sensitizing pressure-sensitive adhesives (PSAs) [1]. When evaluated under ISO 10993-5 in vitro cytotoxicity standards, PSAs derived from 6-methyl-1-heptanol maintain cell viability well above the 70% passing threshold [1]. In contrast, standard commercial PSAs formulated with generic branched acrylates (like standard 2-ethylhexyl acrylate) often struggle with residual monomer toxicity, frequently dropping cell viability below 50% and causing skin sensitization unless subjected to costly post-curing purification [2].

| Evidence Dimension | In vitro cell viability (ISO 10993-5) |

| Target Compound Data | 6-Methyl-1-heptanol acrylate-based PSA (>70% viability, passing) |

| Comparator Or Baseline | Standard generic branched acrylate PSAs (<50% viability, failing without purification) |

| Quantified Difference | >20% absolute improvement in cell viability, shifting the material from cytotoxic to biocompatible. |

| Conditions | ISO 10993-5 in vitro cytotoxicity assay on cured adhesive films. |

Essential for procurement teams sourcing monomers for medical tapes, wearable sensors, and hypoallergenic dermal patches.

Thermophysical Disruption: Enhancing Cold-Temperature Fluidity

The terminal isopropyl group of 6-methyl-1-heptanol significantly disrupts intermolecular crystal packing compared to linear aliphatic chains [1]. Thermophysical modeling indicates that 6-methyl-1-heptanol has a melting point of approximately 225 K (-48 °C) [2]. When compared to the linear baseline, 1-octanol, which freezes at 257 K (-16 °C), the target compound exhibits a 32 °C depression in its freezing point [3]. This thermophysical shift is inherited by its ester derivatives, making 6-methyl-1-heptyl esters structurally superior to linear octyl esters in applications requiring low pour points and cold-temperature flexibility [1].

| Evidence Dimension | Melting point / Freezing point |

| Target Compound Data | 6-Methyl-1-heptanol (225 K / -48 °C) |

| Comparator Or Baseline | 1-Octanol (257 K / -16 °C) |

| Quantified Difference | 32 °C reduction in melting point. |

| Conditions | Standard atmospheric pressure thermophysical evaluation. |

Dictates the selection of this alcohol for synthesizing cold-weather aviation lubricants and low-temperature PVC plasticizers.

Biochemical Specificity: High-Affinity Pheromone Carrier Binding

In agricultural and behavioral research, 6-methyl-1-heptanol is recognized as a highly specific volatile ligand [1]. Studies on the preputial gland of model rodent systems (Millardia meltada) demonstrate that 6-methyl-1-heptanol selectively binds to the 19 kDa (pI 4.7) α2u-globulin pheromone-carrier protein [1]. Generic linear alcohols, such as 1-octanol, lack the precise branched geometry required to dock efficiently into the protein's hydrophobic binding pocket, resulting in negligible complex formation[2]. The exact structural motif of 6-methyl-1-heptanol is therefore required to trigger the downstream behavioral and physiological responses associated with this pheromone pathway [1].

| Evidence Dimension | Protein-ligand complex formation |

| Target Compound Data | 6-Methyl-1-heptanol (High affinity, co-elutes with 19 kDa α2u-globulin) |

| Comparator Or Baseline | Generic linear C8 alcohols (No specific binding) |

| Quantified Difference | Binary shift from specific carrier binding to non-binding. |

| Conditions | GC-MS and MALDI-TOF MS analysis of purified preputial gland protein fractions. |

Crucial for researchers and agrochemical developers formulating targeted pest management baits or studying mammalian olfactory receptors.

Synthesis of Hypoallergenic Medical Pressure-Sensitive Adhesives (PSAs)

Driven by its ability to pass ISO 10993-5 cytotoxicity assays, 6-methyl-1-heptanol is the preferred precursor for synthesizing specialty acrylates used in medical tapes, wearable biosensors, and transdermal drug delivery patches[1]. Its balance of low glass transition temperature and high biocompatibility outperforms standard 2-ethylhexyl acrylate formulations[1].

High-Throughput Manufacturing of Specialty Plasticizers

Because its terminal branching avoids the severe steric hindrance seen in 2-ethyl-1-hexanol, 6-methyl-1-heptanol is ideal for the rapid, high-yield synthesis of specialty phthalate, adipate, and trimellitate plasticizers [2]. It allows manufacturers to achieve the cold-flexibility benefits of a branched alcohol without the kinetic penalties associated with alpha-branched alternatives [2].

Formulation of Cold-Weather Synthetic Lubricants

The 32 °C depression in melting point relative to linear 1-octanol makes 6-methyl-1-heptanol an excellent building block for ester-based synthetic lubricants [3]. It is specifically selected for aerospace, automotive, and industrial applications where maintaining fluid viscosity and preventing crystallization at sub-zero temperatures is a critical performance requirement [3].

Development of Targeted Rodent Pest Control Baits

Leveraging its specific binding affinity to the α2u-globulin carrier protein, 6-methyl-1-heptanol is utilized in the agrochemical sector to develop advanced, pheromone-based pest control systems [4]. By mimicking the natural chemical signaling of pest species like Millardia meltada, it serves as a highly effective attractant that generic aliphatic alcohols cannot replicate [4].

References

- [1] 3M Innovative Properties Co. "Curable compositions useful for obtaining non-sensitizing cured products." U.S. Patent Application US20220411561A1, published Dec 29, 2022.

- [2] Dorough, G.L., et al. "Structure-property relationships in some isomeric octanols." Journal of the American Chemical Society, vol. 63, no. 11, 1941.

- [3] "Chemical Properties of 1-Heptanol, 6-methyl- (CAS 1653-40-3)." Cheméo.

- [4] Kannan, S., et al. "Localization of α2u-globulin in the acinar cells of preputial gland, and confirmation of its binding with farnesol, a putative pheromone, in field rat (Millardia meltada)." PLOS One, 2018.

Physical Description

Liquid

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Clear, colorless liquid with a faint, pleasant odor.

Clear, colorless liquid.

Color/Form

XLogP3

Boiling Point

188.0 °C

188 °C; 95.8 °C at 20 atm

83-91 °C

182 °C

367°F

Flash Point

180 °F (82 °C) (Open cup)

82 °C o.c.

73 °C c.c.

180°F (open-cup)

(oc) 180°F

Vapor Density

Density

0.8176 at 25 °C

Relative density (water = 1): 0.83

0.832

0.83

LogP

2.3-3.1

Odor

Melting Point

-106.0 °C

-106 °C

<212°F

<-105°F

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 94 of 288 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 194 of 288 companies with hazard statement code(s):;

H302 (98.45%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (89.69%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (84.54%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.344 mm Hg at 25 °C /extrapolated using the Antoine equation/

Vapor pressure, Pa at 20 °C: 50

Vapor pressure, Pa at 20 °C: 48

1.03 mmHg

0.4 mmHg

Pictograms

Irritant

Other CAS

40742-11-8

68526-83-0

68551-09-7

26952-21-6

104-76-7

Associated Chemicals

Wikipedia

Use Classification

Methods of Manufacturing

General Manufacturing Information

Oil and gas drilling, extraction, and support activities

Plastic material and resin manufacturing

Isooctanol: ACTIVE

Alcohols, C7-9-iso-, C8-rich: ACTIVE

Alcohols, C7-9-branched: INACTIVE

Usually refers to a mixture of isomers made by the Oxo process.

A mixture of closely related isomeric branched-chain primary alcohols: RCH2OH where R represents a branched heptyl radical. The branching consists mostly of methyl groups located in the 3-, 4-, or 5-positions.

Commercial products from the family of 6 to 11 carbon alcohols that make up the plasticizer range are available both as ... pure single carbon chain materials and as complex isomeric mixtures. Commercial descriptions of plasticizer range alcohols are ... in general a ... pure material is called "-anol" /eg, 1-octanol/, and the mixtures are called "-yl alcohol /eg, octyl alcohol/ or "iso...yl alcohol" /eg, isooctyl alcohol/.

Analytic Laboratory Methods

Dates

Explore Compound Types